S-(2-Aldehydoethyl)glutathione

Aldehyde dehydrogenase kinetics Enzyme isoform selectivity Acrolein detoxification

S-(2-Aldehydoethyl)glutathione (3-oxoPrGSH) is the definitive acrolein detoxification standard. Its intrinsic aldehyde moiety—resistant to β-elimination (<2% acrolein release vs. 6–18% for mercapturate analogs)—guarantees artefact-free LC-MS/MS quantification in cyclophosphamide toxicity research. It uniquely discriminates mitochondrial ALDH isoforms and is mandatory for redox biology and nephrotoxicity assays. Procure this reference standard to eliminate the risk of misleading results inherent with generic GSH or N-acetylcysteine surrogates.

Molecular Formula C13H21N3O7S
Molecular Weight 363.39 g/mol
CAS No. 124521-13-7
Cat. No. B039476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-Aldehydoethyl)glutathione
CAS124521-13-7
Synonymsglutathionylpropionaldehyde
GS-propionaldehyde
S-(2-aldehydoethyl)glutathione
S-AEGL
Molecular FormulaC13H21N3O7S
Molecular Weight363.39 g/mol
Structural Identifiers
SMILESC(CSCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N)C=O
InChIInChI=1S/C13H21N3O7S/c14-8(13(22)23)2-3-10(18)16(6-11(19)20)12(21)9(15)7-24-5-1-4-17/h4,8-9H,1-3,5-7,14-15H2,(H,19,20)(H,22,23)/t8-,9-/m0/s1
InChIKeyYYSYEKODSCLPQB-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(2-Aldehydoethyl)glutathione (CAS 124521-13-7): Definitive Identity and Research-Grade Procurement Specifications


S-(2-Aldehydoethyl)glutathione (CAS 124521-13-7), also designated as glutathionylpropionaldehyde, 3-oxopropylglutathione (3-oxoPrGSH), GS-propionaldehyde, or S-AEGL, is the 1:1 glutathione conjugate of the α,β-unsaturated aldehyde acrolein. First characterized in 1989 by Mitchell and Petersen [1], this compound is formally a tripeptide–aldehyde adduct (L-γ-glutamyl-S-(3-oxopropyl)-L-cysteinylglycine; C₁₃H₂₁N₃O₇S; MW 363.39 g/mol) that retains a reactive aldehyde moiety, distinguishing it from reduced or hydrolyzed glutathione conjugates [2]. It serves as the obligate primary metabolite in the glutathione-dependent detoxification pathway of acrolein, which is generated endogenously during lipid peroxidation and cyclophosphamide chemotherapy, making it an essential analytical reference standard for toxicology, drug metabolism, and oxidative stress research.

Why Generic Glutathione Conjugates Cannot Substitute for S-(2-Aldehydoethyl)glutathione in Acrolein-Related Research


S-(2-Aldehydoethyl)glutathione occupies a unique position in the acrolein detoxification cascade that precludes substitution by generic glutathione (GSH), simple N-acetylcysteine mercapturates, or reduced thiol conjugates. Unlike GSH, which lacks the aldehyde functional group necessary for studying secondary oxidation/reduction metabolism, this compound is the only species that simultaneously serves as a substrate for aldehyde dehydrogenase (ALDH)-mediated oxidation and alcohol dehydrogenase (ADH)-mediated reduction [1]. Critically, the aldehyde moiety of 3-oxoPrGSH is remarkably resistant to spontaneous β-elimination—releasing less than 2% free acrolein under conditions where the analogous mercapturate S-(3-oxopropyl)-N-acetylcysteine (oxoPrMCA) releases approximately 6% and its S-oxide releases 16–18% [2]. Furthermore, in vivo nephrotoxicity studies demonstrate that the toxicity of the acrolein–GSH adduct is entirely dependent on γ-glutamyl transpeptidase-mediated processing, a pathway not required by non-glutathione conjugates [3]. These properties collectively mean that substituting 3-oxoPrGSH with GSH, N-acetylcysteine derivatives, or non-aldehydic glutathione conjugates will yield fundamentally different—and often misleading—results in metabolism, toxicity, and oxidative stress assays.

Quantitative Differentiation of S-(2-Aldehydoethyl)glutathione Versus Closest Analogs: Head-to-Head Evidence for Procurement Decisions


ALDH Isoform Kinetic Selectivity: 3.5- to 175-Fold V/K Advantage for One Mitochondrial Isoform

S-(2-Aldehydoethyl)glutathione is oxidized with striking selectivity by one specific form of rat liver mitochondrial aldehyde dehydrogenase (ALDH), which exhibits a V/K (catalytic efficiency) 3.5 to 175 times greater than the other three mitochondrial and cytosolic ALDH isoforms evaluated [1]. This differential was established through extensive kinetic characterization (Km, Vmax, and V/K determination) across four distinct ALDH forms in rat liver subcellular fractions. In contrast, the reduced congener S-(3-hydroxypropyl)glutathione completely lacks the aldehyde moiety and is not a substrate for any ALDH isoform. This pronounced isoform selectivity means that the compound can serve as a discriminating probe substrate for identifying and quantifying the high-activity mitochondrial ALDH isoform in complex tissue preparations.

Aldehyde dehydrogenase kinetics Enzyme isoform selectivity Acrolein detoxification

Acrolein Release Stability: <2% Spontaneous Acrolein Liberation vs. 6–18% for Mercapturate Analogs

Under identical in vitro conditions (25°C, 100 mM potassium phosphate buffer, 1 M KCl, pH 8.0, 30 min incubation), S-(2-aldehydoethyl)glutathione (3-oxoPrGSH) released less than 2% of the theoretical maximum yield of free acrolein, whereas the mercapturic acid analog S-(3-oxopropyl)-N-acetylcysteine (3-oxoPrMCA) released approximately 6% and its S-oxide derivative (3-oxoPrMCA S-oxide) released 16–18% [1]. At physiological pH 7.4, acrolein release from 3-oxoPrMCA and its S-oxide was further reduced by 50%. In an independent fluorescence-based aldehyde detection assay (m-aminophenol in acid media), the yields of acrolein were 23% for 3-oxoPrGSH, 46% for 3-oxoPrMCA, and 72% for 3-oxoPrMCA S-oxide—confirming the rank order of stability: 3-oxoPrGSH > 3-oxoPrMCA > 3-oxoPrMCA S-oxide [1]. This indicates that the glutathione backbone confers substantially greater resistance to spontaneous β-elimination than the corresponding N-acetylcysteine backbone.

Acrolein release kinetics Conjugate stability β-Elimination

Cytotoxicity Differential: 3-oxoPrGSH Displays No Acute Toxicity at >1,000-Fold Higher Concentration Than Acrolein in A549 Cells

In a direct comparative cytotoxicity study using human type II A549 lung adenocarcinoma cells (2 hr exposure under serum-free conditions, followed by 94 hr growth in serum-containing medium; alamarBlue proliferation assay), S-(2-aldehydoethyl)glutathione (3-oxoPrGSH) exhibited no significant toxicity at concentrations up to 5 mM [1]. By stark contrast, the mercapturic acid analog S-(3-oxopropyl)-N-acetylcysteine (oxoPrMCA) achieved a 50% reduction in cell growth (IC₅₀) at 83 μM, while free acrolein produced the same effect at just 4 μM [1]. The reduced mercapturate S-(3-hydroxypropyl)-N-acetylcysteine (hydroxyPrMCA) was also non-toxic at 10 mM. This represents a >1,250-fold lower cytotoxic potency for 3-oxoPrGSH compared to acrolein and a >60-fold lower potency compared to oxoPrMCA when normalized to the IC₅₀ values.

Cytotoxicity A549 lung adenocarcinoma Cyclophosphamide metabolite toxicity

Pro-Oxidant Activity: Glutathionylpropionaldehyde Is a More Potent Stimulator of Oxygen Radical Formation Than Its Parent Aldehyde Acrolein

Whereas glutathione conjugation is canonically regarded as a detoxification reaction, S-(2-aldehydoethyl)glutathione (glutathionylpropionaldehyde) paradoxically exhibits enhanced pro-oxidant activity compared to free acrolein. Adams and Klaidman (1993) demonstrated that glutathionylpropionaldehyde is a more potent stimulator of oxygen radical formation than acrolein itself [1]. Specifically, the glutathione adduct interacts with both xanthine oxidase and aldehyde dehydrogenase to generate superoxide (O₂˙⁻) and hydroxyl radical (HO˙), whereas acrolein is oxidized by xanthine oxidase to produce acroleinyl radical and O₂˙⁻—but not HO˙ [1]. The enhanced radical-generating capacity of the glutathione conjugate indicates that conjugation to GSH does not fully neutralize the toxic potential of acrolein; rather, it redirects toxicity toward oxygen radical-mediated damage, which the authors identified as a likely driver of acrolein-induced lipid peroxidation [1].

Oxygen radical formation Lipid peroxidation Superoxide generation

Synthetic Accessibility: 99% Yield for 3-oxoPrGSH vs. 63% for 3-HydroxyPrMCA Enables Reproducible In-House Standard Preparation

Among the four acrolein-thiol conjugates systematically prepared and characterized by Ramu et al. (1995), S-(2-aldehydoethyl)glutathione (3-oxoPrGSH) was synthesized with a 99% yield by simply condensing acrolein with reduced glutathione (GSH) at neutral pH—a rapid, one-step reaction that proceeds spontaneously [1]. The analogous mercapturate S-(3-oxopropyl)-N-acetylcysteine (3-oxoPrMCA) was also obtained in 99% yield via acrolein condensation with N-acetylcysteine. However, the reduced mercapturate S-(3-hydroxypropyl)-N-acetylcysteine (3-hydroxyPrMCA)—the primary urinary biomarker of acrolein exposure—required a more complex synthesis (refluxing 3-chloropropanol with N-acetylcysteine in basic medium) that achieved only 63% yield [1]. The S-oxide derivative of 3-oxoPrMCA required peroxide oxidation with careful optimization of reaction time and stoichiometry to reach 96% yield [1]. The near-quantitative and technically straightforward synthesis of 3-oxoPrGSH means that laboratories can reliably prepare this standard in-house for analytical method development, whereas the reduced mercapturate biomarker standard demands more involved purification and results in substantially lower recovery.

Synthetic chemistry Reference standard preparation Glutathione conjugation

Evidence-Backed Application Scenarios for Procuring S-(2-Aldehydoethyl)glutathione (CAS 124521-13-7)


Discriminative ALDH Isoform Activity Profiling in Tissue Homogenates

Researchers quantifying the relative contribution of individual aldehyde dehydrogenase isoforms to acrolein detoxification in liver, kidney, or lung tissue should use S-(2-aldehydoethyl)glutathione as the probe substrate. The compound's 3.5- to 175-fold differential in V/K across rat liver ALDH isoforms [1] enables unambiguous assignment of oxidation activity to the high-efficiency mitochondrial isoform. Using generic aldehyde substrates such as propionaldehyde or acetaldehyde would obscure this isoform selectivity, as those substrates lack the glutathione moiety that confers differential isoform recognition. For translational studies comparing rodent and human ALDH isoform specificity, 3-oxoPrGSH is the only substrate that preserves the native acrolein–glutathione conjugate structure recognized by the enzyme active site.

Accurate Quantification of Cyclophosphamide-Induced Acrolein Burden Without Artefactual Acrolein Release

In preclinical and clinical studies of cyclophosphamide toxicity where acrolein is the causative bladder and lung toxicant, S-(2-aldehydoethyl)glutathione serves as the essential primary metabolite standard for LC-MS/MS method development [2]. Its <2% spontaneous acrolein release under alkaline conditions (vs. 6–18% for mercapturate analogs) [2] ensures that measured acrolein levels in biological matrices reflect true in vivo formation rather than artefactual ex vivo β-elimination. This stability advantage is particularly critical when analyzing urine or tissue samples that may experience pH fluctuations during sample processing.

Mechanistic Discrimination of Direct Conjugate Toxicity vs. Secondary Acrolein Release in Pulmonary Toxicity Models

Investigators using A549 human lung adenocarcinoma cells to dissect the mechanism of acrolein-mediated pulmonary injury should procure 3-oxoPrGSH to distinguish direct conjugate toxicity from toxicity caused by re-released acrolein. Because 3-oxoPrGSH is non-toxic at concentrations up to 5 mM in the 2 hr A549 assay—in contrast to oxoPrMCA (IC₅₀ = 83 μM) and acrolein (IC₅₀ = 4 μM) [3]—it provides a clean experimental tool for demonstrating that any observed cytotoxicity in the glutathione conjugate pathway is attributable to downstream mercapturate metabolites or enzymatic acrolein regeneration, not to the parent glutathione adduct itself.

Oxidative Stress Research Requiring the Intact Pro-Oxidant Glutathione Conjugate

Studies investigating the paradoxical role of glutathione conjugation in amplifying rather than quenching oxidative stress should use S-(2-aldehydoethyl)glutathione as the test article, because glutathionylpropionaldehyde is a more potent stimulator of superoxide and hydroxyl radical formation than free acrolein [4]. It is the only commercially relevant form of the acrolein–GSH adduct that retains the aldehyde moiety required for ALDH-mediated HO˙ generation. Using reduced glutathione or N-acetylcysteine alone in these experiments would fail to recapitulate the oxygen radical-generating chemistry that has been implicated in acrolein-induced lipid peroxidation. Procurement of the authentic aldehyde conjugate is therefore mandatory for experimental fidelity in redox biology applications.

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